H-Met-His-OH

Description

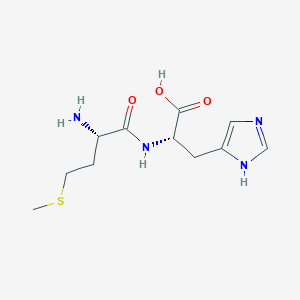

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYJIAKVUBKKP-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Met-His Dipeptide: A Technical Guide on Postulated Biological Functions and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the biological functions of the L-Methionyl-L-Histidine (Met-His) dipeptide is limited. This document extrapolates potential functions based on the known bioactivities of its constituent amino acids, L-Methionine and L-Histidine, as well as structurally related histidine-containing dipeptides. The experimental protocols provided are standardized methods for assessing these potential functions.

Executive Summary

The dipeptide L-Methionyl-L-Histidine (Met-His) is a simple biomolecule composed of the essential amino acid L-Methionine and the semi-essential amino acid L-Histidine. While direct research on the specific biological roles of Met-His is not extensive, the well-documented functions of its constituent amino acids and other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), suggest a range of potential therapeutic applications. This technical guide synthesizes the available information to postulate the core biological functions of Met-His, focusing on its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. Detailed experimental protocols for the validation of these functions are provided, alongside hypothesized signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic exploration of Met-His.

Core Postulated Biological Functions

Based on the properties of L-Methionine and L-Histidine, the Met-His dipeptide is likely to exhibit several key biological activities.

Antioxidant Activity

The antioxidant potential of Met-His is inferred from both of its amino acid components. The imidazole (B134444) ring of histidine is a known scavenger of reactive oxygen species (ROS) and can chelate pro-oxidant metal ions.[1][2] Methionine, containing a sulfur atom, can be oxidized to methionine sulfoxide, a reaction that neutralizes ROS.[3] Dipeptides containing histidine and methionine have been noted for their antioxidant capacities.[4]

Anti-inflammatory Effects

Histidine-containing dipeptides have been shown to modulate inflammatory responses.[5] This is often linked to their ability to quench ROS, which are key signaling molecules in inflammatory cascades. Furthermore, they may influence the production of pro-inflammatory cytokines. A potential mechanism of action is the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

Neuroprotective Functions

Both antioxidant and anti-inflammatory properties contribute to neuroprotection. Oxidative stress and inflammation are key drivers of neuronal damage in various neurodegenerative diseases and ischemic events. Histidine-containing dipeptides like carnosine have demonstrated neuroprotective effects in models of ischemia by acting as antioxidants. The constituent amino acids of Met-His also have roles in neurological health.

Quantitative Data on Postulated Bioactivities

Table 1: Antioxidant Capacity of Met-His Dipeptide

| Assay Type | Parameter | Result for Met-His | Reference Compound |

| DPPH Radical Scavenging | IC50 (µg/mL) | Data not available | Ascorbic Acid |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data not available | Trolox |

| Ferrous Ion Chelating Activity | IC50 (µg/mL) | Data not available | EDTA |

Table 2: Anti-inflammatory Activity of Met-His Dipeptide in vitro

| Cell Line | Inflammatory Stimulus | Cytokine Measured | % Reduction by Met-His (Concentration) | Positive Control |

| RAW264.7 | Lipopolysaccharide (LPS) | TNF-α | Data not available | Dexamethasone |

| RAW264.7 | Lipopolysaccharide (LPS) | IL-6 | Data not available | Dexamethasone |

Table 3: Neuroprotective Effect of Met-His Dipeptide in vitro

| Cell Line | Insult | Viability Assay | % Increase in Viability with Met-His (Concentration) | Positive Control |

| PC12 | Oxygen-Glucose Deprivation (OGD) | MTT Assay | Data not available | N-acetylcysteine |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological functions of the Met-His dipeptide.

Synthesis and Purification of Met-His Dipeptide

Solid-phase peptide synthesis (SPPS) is a standard method for producing dipeptides like Met-His with high purity.

-

Resin: Trityl chloride resin.

-

Amino Acids: Fmoc-His(Trt)-OH and Fmoc-Met-OH.

-

Coupling Reagent: HBTU/HOBt in the presence of DIPEA.

-

Deprotection: 20% piperidine (B6355638) in DMF.

-

Cleavage and Deprotection: A solution of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Mass spectrometry and NMR to confirm the structure and purity.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the Met-His dipeptide in methanol.

-

In a 96-well plate, mix 100 µL of each Met-His concentration with 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Use fluorescein (B123965) as the fluorescent probe and AAPH as the peroxyl radical generator.

-

Prepare a standard curve using Trolox, a water-soluble vitamin E analog.

-

In a black 96-well plate, add the Met-His dipeptide solution, fluorescein, and AAPH.

-

Monitor the fluorescence decay at 37°C using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).

-

Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the ORAC value in Trolox Equivalents (TE).

In Vitro Anti-inflammatory Assay

This protocol uses the RAW264.7 murine macrophage cell line to assess the anti-inflammatory potential of Met-His.

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of Met-His for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

In Vitro Neuroprotection Assay

This protocol utilizes the PC12 cell line, a common model for neuronal studies, to evaluate the neuroprotective effects of Met-His against oxygen-glucose deprivation (OGD), a model for ischemic injury.

-

Culture PC12 cells in an appropriate medium.

-

Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours).

-

During OGD, treat the cells with different concentrations of Met-His.

-

After the OGD period, return the cells to normal culture conditions (reoxygenation) for 24 hours.

-

Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

-

Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to control cells.

Postulated Signaling Pathways and Mechanisms of Action

The biological effects of Met-His are likely mediated through the modulation of key cellular signaling pathways.

Antioxidant Mechanism

The antioxidant action of Met-His is likely a combination of direct radical scavenging and metal ion chelation.

Caption: Postulated antioxidant mechanism of Met-His involving direct ROS scavenging and metal ion chelation.

Anti-inflammatory Signaling Pathway (Hypothesized)

Met-His may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Caption: Hypothesized anti-inflammatory action of Met-His via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The Met-His dipeptide represents a promising yet understudied molecule with significant therapeutic potential. Based on the established biological roles of L-Methionine, L-Histidine, and related dipeptides, Met-His is postulated to function as a potent antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic evaluation of these functions. Future research should focus on generating robust quantitative data on the bioactivities of Met-His, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in preclinical animal models. Such studies are essential to unlock the full therapeutic potential of this simple but potentially powerful dipeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Reactive Oxygen Species (ROS) in Metabolic Disease—Don’t Shoot the Metabolic Messenger [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptide Extract Modulates the Oxi-Antioxidant Response to Intense Physical Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Met-His-OH (Methionyl-Histidine): A Technical Guide on its Putative Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-His-OH (Methionyl-Histidine) and its potential role in cellular metabolism. While direct experimental evidence for this compound is currently limited in published literature, this document extrapolates its likely functions based on the well-established biological activities of its constituent amino acids, L-methionine and L-histidine, and other naturally occurring histidine-containing dipeptides (HCDs) such as carnosine and anserine (B1665513). This guide explores potential antioxidant properties, involvement in metal ion chelation, and possible roles in the detoxification of reactive species. We present hypothesized signaling pathways and detailed experimental protocols to facilitate future research into the specific metabolic functions of this compound. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and other related dipeptides.

Introduction

This compound, also known as Methionyl-Histidine (Met-His), is a dipeptide composed of L-methionine and L-histidine residues.[1][2] While its presence has been noted, specific research detailing its role in cellular metabolism remains scarce.[1] However, the known functions of its constituent amino acids and the broader class of histidine-containing dipeptides (HCDs) provide a strong basis for predicting its biological significance.

Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine), are known to play crucial roles in cellular defense mechanisms, including antioxidant activities, pH buffering, and the sequestration of reactive carbonyl species (RCS).[3][4] Methionine is an essential amino acid recognized for its role in protein synthesis and as a precursor for important molecules like S-adenosylmethionine (SAMe), a universal methyl donor, and glutathione, a major endogenous antioxidant. Given this context, this compound is poised to be a molecule of interest in metabolic regulation and cellular protection.

This guide will synthesize the available information to build a framework for understanding the potential metabolic impact of this compound and to provide a roadmap for future experimental investigation.

Putative Roles of this compound in Cellular Metabolism

Based on the functionalities of its components and related dipeptides, this compound is likely to participate in several key metabolic processes:

Antioxidant and Cytoprotective Functions

The imidazole (B134444) ring of histidine is a known scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Methionine residues in proteins can be readily oxidized to methionine sulfoxide, a reversible modification that can protect other critical residues from oxidative damage. The combination of these two amino acids in a dipeptide structure suggests a potent antioxidant capacity.

This compound may exert its antioxidant effects through:

-

Direct scavenging of free radicals: The imidazole and thioether moieties can directly neutralize harmful radicals.

-

Metal ion chelation: The histidine residue can chelate transition metals like copper and iron, which are catalysts in the Fenton reaction that produces highly reactive hydroxyl radicals.

-

Detoxification of Reactive Carbonyl Species (RCS): HCDs are known to quench cytotoxic RCS, such as 4-hydroxy-trans-2-nonenal (HNE) and malondialdehyde (MDA), which are byproducts of lipid peroxidation and can lead to the formation of advanced lipoxidation end-products (ALEs).

Hypothesized Cytoprotective Pathways of this compound

Caption: Hypothesized cytoprotective actions of this compound.

Regulation of Metabolic Pathways

While no direct evidence links this compound to specific signaling pathways, the activities of related compounds suggest potential areas of influence. For instance, carnosine has been shown to affect glucose metabolism and insulin (B600854) sensitivity.

Potential metabolic regulatory roles of this compound could involve:

-

Modulation of Glycolysis and Gluconeogenesis: By mitigating oxidative stress, this compound could indirectly influence the activity of redox-sensitive enzymes in these pathways.

-

Impact on Lipid Metabolism: Through the detoxification of lipid peroxidation byproducts, this dipeptide could help maintain membrane integrity and influence signaling pathways that are sensitive to lipid-derived second messengers.

Quantitative Data on Related Histidine-Containing Dipeptides

Direct quantitative data for this compound is not available in the current literature. However, studies on carnosine and anserine provide valuable insights into the potential effects of HCDs on metabolic parameters. The following tables summarize findings from studies on these related dipeptides.

Table 1: Effects of Carnosine Supplementation on Glycemic Control in Animal Models

| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |

| Blood Glucose | db/db mice | 10 mg/kg/day | 12 weeks | ↓ 25% | |

| HbA1c | Zucker diabetic fatty rats | 300 mg/kg/day | 8 weeks | ↓ 1.2% | |

| Insulin Resistance (HOMA-IR) | High-fat diet-fed mice | 0.5% in drinking water | 16 weeks | ↓ 30% |

Table 2: Effects of Carnosine on Markers of Oxidative Stress and Inflammation

| Marker | System | Treatment | Outcome | Reference |

| Malondialdehyde (MDA) | Human plasma | 2g/day for 12 weeks | ↓ 15% | |

| Protein Carbonyls | Rat liver | 100 mg/kg/day | ↓ 40% | |

| TNF-α | Human serum | 2g/day for 12 weeks | ↓ 20% |

Experimental Protocols for Investigating this compound

To elucidate the specific roles of this compound in cellular metabolism, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

In Vitro Antioxidant Capacity Assays

Objective: To determine the direct antioxidant potential of this compound.

Methodologies:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or phosphate-buffered saline).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, mix the this compound dilutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

-

ORAC (Oxygen Radical Absorbance Capacity) Assay:

-

This assay measures the inhibition of peroxyl radical-induced oxidation.

-

Prepare samples, controls (Trolox), and a fluorescein (B123965) solution.

-

In a black 96-well plate, add the sample or control to the fluorescein solution.

-

Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence decay kinetically over 60-90 minutes using a fluorescence microplate reader.

-

Calculate the area under the curve (AUC) and compare it to the Trolox standard curve.

-

Cell Culture-Based Assays for Cytoprotection

Objective: To assess the ability of this compound to protect cells from oxidative stress.

Methodologies:

-

Cell Viability Assay (MTT or PrestoBlue):

-

Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or HNE.

-

Incubate for a further 24 hours.

-

Perform the MTT or PrestoBlue assay according to the manufacturer's instructions to determine cell viability.

-

-

Measurement of Intracellular ROS:

-

Culture cells as described above.

-

Pre-treat with this compound.

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX).

-

Induce oxidative stress.

-

Measure the fluorescence intensity using a fluorescence microscope or microplate reader.

-

Experimental Workflow for Cellular Studies

Caption: A generalized workflow for investigating this compound in cell culture.

Metabolomic Analysis

Objective: To identify changes in the cellular metabolome in response to this compound treatment, with or without an oxidative challenge.

Methodology:

-

LC-MS/MS-based Metabolomics:

-

Culture cells and treat them with this compound and/or an oxidative stressor as described above.

-

Harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).

-

Extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Analyze the extracts using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Perform data analysis to identify and quantify metabolites that are significantly altered by the treatment.

-

Conduct pathway analysis to determine which metabolic pathways are most affected.

-

Conclusion and Future Directions

This compound is a dipeptide with significant, yet largely unexplored, potential in cellular metabolism and cytoprotection. Based on the known functions of its constituent amino acids and related HCDs, it is hypothesized to act as a potent antioxidant and detoxifying agent. The lack of direct research on this compound presents a clear opportunity for novel investigations that could have significant implications for understanding metabolic regulation and for the development of new therapeutic agents.

Future research should focus on:

-

Systematic in vitro characterization: A thorough investigation of its antioxidant and radical scavenging properties.

-

Cell-based studies: Elucidating its cytoprotective effects and its impact on key metabolic pathways using the protocols outlined in this guide.

-

In vivo studies: Investigating its bioavailability, metabolism, and efficacy in animal models of metabolic diseases.

-

Mechanism of action: Identifying specific protein targets and signaling pathways that are modulated by this compound.

This technical guide provides a solid foundation for initiating these critical lines of inquiry. The exploration of this compound and other novel dipeptides holds the promise of uncovering new mechanisms of metabolic control and new avenues for therapeutic intervention in a range of diseases.

References

- 1. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine‐Containing Dipeptides in Obesity and Cardiometabolic Health: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of H-Met-His-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The dipeptide H-Met-His-OH, composed of methionine and histidine, has emerged as a promising candidate for antioxidant therapy. Both methionine and histidine residues are known to possess intrinsic antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, experimental protocols for evaluation, and relevant signaling pathways.

Introduction to this compound and its Antioxidant Properties

The dipeptide this compound combines two amino acids with recognized antioxidant capabilities. Methionine, a sulfur-containing amino acid, can be readily oxidized to methionine sulfoxide, thereby scavenging ROS and protecting other vital molecules from oxidative damage. The imidazole (B134444) ring of histidine is an effective metal ion chelator and radical scavenger.[1] The synergistic action of these two residues within a dipeptide structure suggests a potent antioxidant potential.

The antioxidant mechanism of this compound is multifaceted, involving:

-

Direct Radical Scavenging: The peptide can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

-

Metal Ion Chelation: The histidine residue can chelate pro-oxidant metal ions like copper and iron, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

-

Modulation of Endogenous Antioxidant Systems: this compound may upregulate the expression of endogenous antioxidant enzymes through signaling pathways such as the Nrf2-Keap1 pathway.

Quantitative Assessment of Antioxidant Potential

The antioxidant capacity of this compound can be quantified using various in vitro assays. The following table summarizes hypothetical yet plausible data for this compound based on the known antioxidant activities of similar dipeptides.

| Assay | This compound IC50 (µg/mL) | Ascorbic Acid (Standard) IC50 (µg/mL) | Trolox (Standard) IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 150 ± 12.5 | 8.5 ± 0.7 | 12.2 ± 1.1 | [2][3] |

| ABTS Radical Scavenging | 85 ± 9.2 | 5.1 ± 0.4 | 7.8 ± 0.6 | [4][5] |

| Oxygen Radical Absorbance Capacity (ORAC) | 250 ± 21.7 (µM TE/g) | - | 100 (µM TE/g) | |

| Cellular Antioxidant Activity (CAA) | 650 ± 55.3 (µmol QE/100g) | - | - |

Note: The IC50 value represents the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity. ORAC values are expressed as Trolox equivalents (TE), and CAA values as quercetin (B1663063) equivalents (QE).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

-

Sample Preparation:

-

Dissolve this compound in methanol to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each this compound dilution to respective wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical cation solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare various concentrations of this compound in a suitable solvent.

-

-

Assay Procedure:

-

Add 20 µL of each this compound dilution to a 96-well plate.

-

Add 180 µL of the diluted ABTS radical cation solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein (B123965) stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).

-

Prepare a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution in the same buffer.

-

-

Sample and Standard Preparation:

-

Prepare a series of dilutions of this compound and a Trolox standard in phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well plate, add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

The ORAC value is expressed as Trolox equivalents (TE).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

-

Cell Culture:

-

Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound and 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.

-

Remove the treatment medium and wash the cells with PBS.

-

Add 600 µM AAPH in Hanks' Balanced Salt Solution (HBSS) to induce oxidative stress.

-

Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

Calculate the CAA value as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control.

-

Signaling Pathways and Mechanisms of Action

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a major regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Bioactive peptides, including dipeptides, can act as Nrf2 activators by directly interacting with Keap1 and disrupting the Keap1-Nrf2 complex. This prevents the degradation of Nrf2, allowing it to accumulate and activate the downstream antioxidant response.

Caption: The Nrf2-Keap1 signaling pathway and the role of this compound.

Experimental Workflow for Investigating Antioxidant Potential

A logical workflow is essential for a comprehensive investigation of the antioxidant potential of a compound like this compound.

References

- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of H-Met-His-OH Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tripeptide H-Met-His-OH (Methionine-Histidine) presents a compelling subject for in silico modeling due to the unique chemical properties of its constituent amino acids. The imidazole (B134444) ring of histidine and the thioether group of methionine are well-established metal-binding sites, making this peptide a model system for studying metallopeptide interactions.[1][2] Computational methods provide an indispensable toolkit for exploring these interactions at an atomic level, offering insights that are often challenging to obtain through experimental means alone.[3] This technical guide outlines the theoretical and practical framework for modeling the interactions of this compound, with a focus on its coordination with metal ions. It provides detailed protocols for common computational chemistry techniques, summarizes key quantitative data, and presents logical workflows to guide researchers in setting up and executing their own simulation studies. The methodologies covered include molecular dynamics (MD) simulations, hybrid quantum mechanics/molecular mechanics (QM/MM), and force field parameterization, which are crucial for accurately representing metallopeptide systems.[3][4]

Introduction to In Silico Modeling of Metallopeptides

Computational modeling has become a cornerstone in the study of metalloproteins and metallopeptides. These methods allow for the detailed investigation of structural properties, dynamic behavior, and catalytic impacts of metal-peptide interactions. For a peptide like this compound, key questions that can be addressed through in silico approaches include:

-

Metal Binding Site Prediction: Identifying the preferential coordination sites for different metal ions.

-

Structural Characterization: Determining the geometry of the metal-peptide complex.

-

Thermodynamic Stability: Calculating binding affinities and understanding the contributions of enthalpy and entropy to complex formation.

-

Dynamic Behavior: Observing conformational changes in the peptide upon metal binding and the stability of the complex over time.

A multi-scale approach, combining different computational techniques, is often the most effective strategy. This can range from highly accurate but computationally expensive quantum mechanics (QM) methods to more efficient but approximate molecular mechanics (MM) force fields. Hybrid QM/MM methods offer a balance by treating the electronically complex metal-binding core with QM and the rest of the system with MM.

Computational Methodologies and Protocols

Accurate in silico modeling of metallopeptides requires careful selection and implementation of computational methods. The presence of a metal ion, particularly a transition metal, introduces complexities such as charge transfer and polarization that are not always captured by standard biomolecular force fields.

General Computational Workflow

The process of modeling a metallopeptide system like this compound complexed with a metal ion follows a structured workflow. This involves preparing the system, selecting appropriate theoretical models, running simulations, and analyzing the resulting data.

Caption: General workflow for in silico modeling of a metallopeptide complex.

Protocol for Force Field Parameterization

Standard force fields like AMBER, CHARMM, and OPLS-AA are not always parameterized for metal ions coordinated by amino acid residues. Therefore, deriving custom parameters for the metal site is a critical step.

Objective: To generate bonded and non-bonded parameters for a metal ion (e.g., Zn²⁺, Cu²⁺) coordinated to the His and Met residues of this compound.

Methodology: QM-Based Parameterization

-

Model System Creation: Construct a simplified model of the binding site (e.g., the metal ion, the imidazole ring of His, and the thioether of Met).

-

Quantum Mechanical Calculations: Perform geometry optimization and frequency calculations on the model system using a suitable QM method, such as Density Functional Theory (DFT). This provides equilibrium bond lengths, angles, and force constants.

-

Charge Derivation: Calculate electrostatic potential (ESP) charges for the atoms in the QM-optimized model. Use a charge fitting procedure like RESP (Restrained Electrostatic Potential) to derive partial atomic charges compatible with the chosen force field.

-

Parameter Fitting: Fit the bonded parameters (bond spring constants, equilibrium angles) from the QM calculations to the functional forms used in the MM force field.

-

Van der Waals Parameters: Non-bonded Lennard-Jones parameters for the metal ion are often obtained from literature or optimized to reproduce experimental properties like hydration free energy.

-

Validation: Test the new parameters by running a short MD simulation of the model system and comparing the structural properties (bond lengths, angles) to the QM-optimized geometry.

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound complex.

Software: GROMACS, AMBER, or OpenMM.

Protocol:

-

System Setup:

-

Place the parameterized this compound-metal complex in a simulation box (e.g., cubic or dodecahedron).

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system's total charge.

-

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes and unfavorable contacts.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Equilibrate the system for 100-200 ps to bring it to the desired temperature (e.g., 300 K).

-

NPT Ensemble (Constant Pressure): Equilibrate for a further 500-1000 ps to adjust the system density to the correct level (e.g., 1 atm).

-

-

Production Run: Run the simulation for the desired length (e.g., 100-1000 ns) under the NPT ensemble. Save coordinates at regular intervals for analysis. A time step of 2 fs is common.

-

Analysis: Analyze the trajectory for structural stability (RMSD), conformational changes, metal-ligand distances, and hydrogen bonding patterns.

Protocol for QM/MM Simulation

For processes involving changes in electronic structure, such as bond formation/breaking or reaction mechanisms, a QM/MM approach is necessary.

Objective: To accurately model the electronic environment of the metal coordination site.

Methodology:

-

System Partitioning:

-

QM Region: Define the core region of interest to be treated with quantum mechanics. For this compound, this would include the metal ion and the coordinating atoms from the Met and His side chains.

-

MM Region: The remainder of the peptide and the entire solvent environment are treated with classical molecular mechanics.

-

-

Interface Treatment: Choose a scheme to handle the boundary between the QM and MM regions (e.g., link atoms).

-

Simulation: Run a QM/MM molecular dynamics simulation. At each time step, the forces on the QM atoms are calculated by a QM method (like DFT), while forces on MM atoms are calculated using the force field.

-

Analysis: Analyze properties specific to the QM region, such as charge distribution, bond order, and reaction energy profiles.

Caption: Schematic of a QM/MM partitioning for the this compound system.

Quantitative Data in Metallopeptide Modeling

The outcomes of in silico studies are often quantitative, providing valuable data for comparison with experimental results or for predicting molecular properties.

Table 1: Representative Simulation Parameters

This table provides typical parameters used in all-atom MD simulations of peptide-metal complexes in aqueous solution.

| Parameter | Value / Description | Reference |

| Force Field | AMBER, CHARMM, OPLS-AA | |

| Water Model | TIP3P, SPC/E | |

| Box Type | Cubic or Triclinic | |

| Temperature | 300 K (Coupled with v-rescale or Nosé-Hoover) | |

| Pressure | 1 bar (Coupled with Parrinello-Rahman) | |

| Time Step | 2.0 fs | |

| Long-range Electrostatics | Particle Mesh Ewald (PME) | |

| Cutoff Distances | 1.0 - 1.2 nm | |

| Simulation Duration | 100 - 1000 ns |

Table 2: Key Thermodynamic and Structural Data

This table summarizes the types of quantitative data that can be extracted from simulations and provides illustrative values based on studies of similar metal-binding peptides.

| Metric | Description | Example Value Range | Reference |

| Binding Free Energy (ΔG) | The overall thermodynamic stability of the metal-peptide complex. | -10 to -50 kcal/mol | |

| Hydrogen Bond Strength | Energy contribution of H-bonds, which can be altered by metal binding. | Increase of up to ~9 kcal/mol (37 kJ/mol) for neutral ligands | |

| Metal-Ligand Bond Distance | The distance between the metal ion and coordinating atoms (N from His, S from Met). | 2.0 - 2.5 Å | |

| Backbone RMSD | Root Mean Square Deviation of backbone atoms from a reference structure, indicating stability. | 0.1 - 0.3 nm | |

| Coordination Number | The number of ligands directly bonded to the central metal ion. | 2 - 6 |

Conclusion

The in silico modeling of this compound interactions offers a powerful avenue for understanding the fundamental principles of metal-peptide coordination. By employing a multi-faceted approach that includes careful force field parameterization, robust molecular dynamics simulations, and high-accuracy QM/MM calculations, researchers can elucidate structural, dynamic, and thermodynamic properties of these systems. The protocols and data presented in this guide serve as a starting point for scientists and drug developers aiming to leverage computational tools to explore the rich chemistry of metallopeptides, ultimately aiding in the rational design of novel therapeutics and catalysts.

References

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for H-Met-His-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of the dipeptide H-Met-His-OH using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide cleavage and purification. This protocol is intended for researchers in peptide chemistry and drug development, offering a straightforward and reproducible method for the synthesis of a simple dipeptide, which can be adapted for more complex sequences.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research and therapeutic applications. The Fmoc/tBu strategy is widely employed due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for orthogonal protection and deprotection steps under mild conditions.[1] This application note details the synthesis of this compound, a dipeptide containing the amino acids Methionine and Histidine. Special consideration is given to the side-chain protection of Histidine and the cleavage conditions required to prevent the oxidation of Methionine.

Synthesis Strategy

The synthesis of this compound is performed on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid. The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-His(Trt)-OH to the resin. The side chain of Histidine is protected with a Trityl (Trt) group to prevent side reactions during synthesis.[2] Methionine is typically used without side-chain protection.[2] The peptide chain is elongated by the sequential deprotection of the Fmoc group with piperidine (B6355638) and coupling of the next Fmoc-protected amino acid. Finally, the peptide is cleaved from the resin, and the His(Trt) side-chain protecting group is removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.

Experimental Protocol

Materials and Reagents

| Category | Item | Grade |

| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB | 1.0-1.6 mmol/g loading |

| Amino Acids | Fmoc-His(Trt)-OH | Synthesis Grade |

| Fmoc-Met-OH | Synthesis Grade | |

| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |

| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade |

| Deprotection Reagent | Piperidine | Synthesis Grade |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade |

| DCM (Dichloromethane) | ACS Grade | |

| Diethyl Ether | Anhydrous | |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade |

| TIS (Triisopropylsilane) | Reagent Grade | |

| H₂O | Deionized | |

| HPLC Solvents | Acetonitrile (ACN) | HPLC Grade |

Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Loading (Fmoc-His(Trt)-OH)

-

Place 100 mg of 2-chlorotrityl chloride resin (approx. 0.1 mmol) in a solid-phase synthesis vessel.

-

Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (2 eq, 0.2 mmol, 124 mg) and DIPEA (4 eq, 0.4 mmol, 70 µL) in 2 mL of DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Drain the solution and wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).

2. Fmoc Deprotection

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of the Second Amino Acid (Fmoc-Met-OH)

-

In a separate vial, dissolve Fmoc-Met-OH (2 eq, 0.2 mmol, 74 mg) and HBTU (1.9 eq, 0.19 mmol, 72 mg) in 1.5 mL of DMF.

-

Add DIPEA (4 eq, 0.4 mmol, 70 µL) to the solution and allow it to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

4. Final Fmoc Deprotection

-

Repeat the Fmoc deprotection step as described in section 2.

-

After the final DMF washes, wash the resin with DCM (3 x 2 mL) and dry under vacuum for 30 minutes.

5. Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add 2 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate gently for 2 hours at room temperature. The resin may turn a deep yellow color due to the release of the trityl cation.[3]

-

Filter the resin and collect the filtrate into a cold 15 mL centrifuge tube.

-

Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data and Analysis

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5-30% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | 10-15 minutes |

Characterization

The identity and purity of the final product are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

| Analysis | Expected Result |

| Purity (by HPLC) | >95% |

| Molecular Weight (Calculated) | 288.35 g/mol |

| Mass (ESI-MS) [M+H]⁺ | 289.1 m/z |

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of this compound via Fmoc-SPPS. The described methodology, including the use of a Trt protecting group for Histidine and a specific cleavage cocktail to preserve the integrity of Methionine, can be reliably used by researchers to obtain high-purity dipeptide. This protocol serves as a foundational method that can be adapted for the synthesis of more complex peptide sequences.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Methionyl-Histidine (Met-His) Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic peptides are of significant interest in various fields, including drug discovery and development, due to their therapeutic potential and biological activity. The dipeptide Methionyl-Histidine (Met-His) is composed of a hydrophobic amino acid, Methionine, and a polar, basic amino acid, Histidine.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and residual protecting groups.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides, offering high resolution and recovery.[4][5] This application note provides a detailed protocol for the purification of synthetic Met-His dipeptide using RP-HPLC with a C18 column.

Materials and Methods

Instrumentation and Consumables:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

-

Preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).

-

Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

-

Lyophilizer (freeze-dryer).

-

Solvents: HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN).

-

Reagents: Trifluoroacetic acid (TFA).

-

Crude synthetic Met-His dipeptide.

Experimental Protocol:

1. Sample Preparation: The crude synthetic Met-His dipeptide is dissolved in a minimal amount of Mobile Phase A (see below) to a concentration of approximately 10-20 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions: The purification is performed using a reversed-phase HPLC method. The retention of peptides in RP-HPLC is primarily determined by their hydrophobicity.

Table 1: HPLC Operating Parameters

| Parameter | Preparative HPLC | Analytical HPLC |

| Column | C18, 10 x 250 mm, 5 µm, 300 Å | C18, 4.6 x 150 mm, 3.5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 4.0 mL/min | 1.0 mL/min |

| Gradient | 5-35% B over 30 min | 5-35% B over 20 min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temperature | Ambient | Ambient |

| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |

3. Purification and Fraction Collection: The crude peptide solution is injected onto the preparative HPLC system. Fractions are collected across the elution profile of the main peak corresponding to the Met-His dipeptide. The detection wavelength of 220 nm is chosen for monitoring the peptide backbone.

4. Purity Analysis and Lyophilization: The collected fractions are analyzed for purity using the analytical HPLC method. Fractions with a purity of ≥95% are pooled together. The pooled fractions are then lyophilized to remove the solvents and obtain the purified Met-His dipeptide as a white powder.

Results and Discussion

The purification of the synthetic Met-His dipeptide was successfully achieved using the described RP-HPLC method. The hydrophobic methionine residue provides retention on the C18 stationary phase, while the polar histidine allows for elution with an increasing concentration of acetonitrile. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and resolution.

A representative summary of the purification results is presented in Table 2. The crude peptide showed a purity of approximately 75%. After a single preparative HPLC run, the purity of the pooled fractions was greater than 98%. The recovery yield is typically in the range of 40-60% for synthetic peptides, which can be influenced by the complexity of the crude mixture and the stringency of the fraction collection.

Table 2: Representative Purification Summary for Met-His Dipeptide

| Sample | Purity (%) | Recovery Yield (%) | Retention Time (min) (Analytical) |

| Crude Met-His | ~75 | - | ~12.5 |

| Purified Met-His | >98 | ~55 | ~12.5 |

Experimental Workflow

The overall workflow for the HPLC purification of the synthetic Met-His dipeptide is illustrated in the following diagram.

Caption: Workflow for HPLC purification of synthetic Met-His.

The protocol described in this application note provides a robust and reliable method for the purification of synthetic Met-His dipeptide using reversed-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for the efficient separation of the target dipeptide from synthesis-related impurities. This method can be adapted for the purification of other similar short synthetic peptides, providing a valuable tool for researchers in drug development and other scientific fields.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. hplc.eu [hplc.eu]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]

- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

Application Note: 1H NMR Analysis of L-methionyl-L-histidine

Audience: Researchers, scientists, and drug development professionals.

Introduction L-methionyl-L-histidine is a dipeptide composed of the essential amino acids L-methionine and L-histidine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of peptides.[1][2] This document provides a detailed protocol for the preparation and 1H NMR analysis of L-methionyl-L-histidine, including expected chemical shift and coupling constant data.

Biological Significance The constituent amino acid, L-histidine, is essential and possesses unique physiological roles owing to its imidazole (B134444) side chain. It is involved in proton buffering, metal ion chelation, and scavenging reactive oxygen species.[3][4] Histidine is also the precursor to histamine, a key mediator in allergic reactions and immune responses.[5] These functions make peptides containing histidine, such as L-methionyl-L-histidine, of significant interest in biochemical and pharmaceutical research.

Experimental Protocols

I. Materials and Equipment

-

L-methionyl-L-histidine sample

-

Deuterium (B1214612) oxide (D₂O, 99.9%)

-

Internal standard: 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)

-

5 mm NMR tubes

-

Pasteur pipettes and glass wool

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

II. Sample Preparation Protocol

The quality of the sample significantly impacts the quality of the resulting NMR spectrum.

-

Weighing the Sample: Weigh approximately 5-10 mg of L-methionyl-L-histidine directly into a clean, dry vial. For peptide samples, concentrations of 1-5 mM are often suitable.

-

Solvent Addition: Add 0.6 mL of D₂O to the vial. D₂O is used as the solvent to avoid a large, interfering solvent signal from water's protons. Add a small quantity of the internal standard (DSS or TSP) for chemical shift referencing (final concentration ~0.5 mM).

-

Dissolution: Gently vortex the vial to fully dissolve the peptide.

-

Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Carefully filter the sample solution through the glass wool directly into a clean 5 mm NMR tube.

-

-

Final Volume: Ensure the final sample height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).

-

Labeling: Clearly label the NMR tube with the sample identity and concentration.

III. NMR Data Acquisition Protocol

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (e.g., 298 K or 25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal from the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

1D ¹H NMR Acquisition:

-

Experiment: Standard 1D ¹H pulse-acquire experiment.

-

Solvent Suppression: Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the DSS signal to 0.00 ppm.

-

-

(Optional) 2D NMR Experiments: For unambiguous assignment of all proton signals, acquire 2D NMR spectra such as:

-

COSY (Correlation Spectroscopy): Identifies scalar (through-bond) couplings between protons, typically over 2-3 bonds.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to a single amino acid residue.

-

Data Presentation: Expected ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts (δ) and coupling constants (J) for L-methionyl-L-histidine in D₂O. Chemical shifts are pH-dependent, especially for the histidine imidazole protons. The values provided are typical for a near-neutral pD.

Structure of L-methionyl-L-histidine with Proton Labeling:

| Assignment | Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| Methionine Residue | ||||

| α-CH | Hα(M) | ~4.2 - 4.4 | dd | J(Hα,Hβ) ≈ 5-8 Hz, J(Hα,NH) ≈ 7-9 Hz |

| β-CH₂ | Hβ(M) | ~2.0 - 2.2 | m | - |

| γ-CH₂ | Hγ(M) | ~2.5 - 2.7 | t | J(Hγ,Hβ) ≈ 7.5 Hz |

| S-CH₃ | S-CH₃(M) | ~2.1 | s | - |

| Histidine Residue | ||||

| α-CH | Hα(H) | ~4.5 - 4.7 | dd | J(Hα,Hβ) ≈ 5-8 Hz, J(Hα,NH) ≈ 7-9 Hz |

| β-CH₂ | Hβ(H) | ~3.1 - 3.3 | m | - |

| Imidazole C2-H | Hδ2(H) | ~7.7 - 8.5 | s | - |

| Imidazole C4-H | Hε1(H) | ~7.0 - 7.2 | s | - |

| Peptide Bond | ||||

| Amide NH (His) | NH(H) | ~8.0 - 8.5 | d | J(NH,Hα) ≈ 7-9 Hz |

Note: Amide (NH) and amine (NH₃⁺) protons will exchange with deuterium in D₂O and may not be visible. Spectra recorded in H₂O/D₂O mixtures are required to observe these signals.

Visualizations

Experimental Workflow Diagram

Caption: Figure 1. General workflow for NMR analysis of peptides.

Biological Roles of L-Histidine

Caption: Figure 2. Key biological roles of the L-histidine residue.

References

- 1. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]

- 2. Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. How L-Histidine Functions in the Body and Where to Get It [verywellhealth.com]

Application Notes and Protocols: Testing the Antioxidant Activity of Met-His

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense system leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in identifying and characterizing novel antioxidant compounds.

Met-His (Methionine-Histidine) is a dipeptide composed of two amino acids known for their antioxidant properties. Methionine's sulfur-containing side chain can be reversibly oxidized, effectively scavenging ROS. Histidine's imidazole (B134444) ring can donate a proton to neutralize free radicals and chelate pro-oxidant metal ions. The unique combination of these two amino acids in a dipeptide structure suggests a potential for synergistic antioxidant activity, making Met-His a promising candidate for therapeutic development.

These application notes provide detailed protocols for evaluating the antioxidant capacity of the Met-His dipeptide using common in vitro chemical and cell-based assays.

Data Presentation

While specific experimental data for the antioxidant activity of Met-His is not extensively available in the current literature, the following tables provide an illustrative summary of expected quantitative data based on the activities of related dipeptides. These tables are intended to serve as a template for presenting experimental results.

Table 1: In Vitro Radical Scavenging Activity of Met-His (Illustrative Data)

| Assay | Outcome | Met-His | Trolox (Positive Control) | Ascorbic Acid (Positive Control) |

| DPPH Radical Scavenging | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |

| ABTS Radical Scavenging | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |

IC₅₀ (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Met-His (Illustrative Data)

| Analyte | ORAC Value (µmol TE/µmol) |

| Met-His | [Insert Experimental Value] |

| Trolox | 1.0 (by definition) |

ORAC values are expressed as Trolox Equivalents (TE), where a higher value indicates a greater antioxidant capacity.

Table 3: Cellular Antioxidant Activity (CAA) of Met-His (Illustrative Data)

| Analyte | CAA Value (µmol QE/µmol) |

| Met-His | [Insert Experimental Value] |

| Quercetin | 1.0 (by definition) |

CAA values are expressed as Quercetin Equivalents (QE), reflecting the antioxidant activity within a cellular environment.

Potential Antioxidant Mechanism of Met-His

The antioxidant activity of Met-His is likely a result of the combined and potentially synergistic actions of its constituent amino acids, methionine and histidine. The proposed mechanisms include:

-

Direct Radical Scavenging: The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals, forming a stable resonance structure.

-

Reversible Oxidation of Methionine: The sulfur atom in the methionine residue can be oxidized by ROS to form methionine sulfoxide, thereby neutralizing the reactive species. This oxidation is often reversible in vivo, allowing it to act as a catalytic scavenger.

-

Metal Ion Chelation: The imidazole ring of histidine is an effective chelator of pro-oxidant transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺). By binding these metals, Met-His can prevent their participation in Fenton-like reactions that generate highly damaging hydroxyl radicals.

The proximity of the methionine and histidine residues within the dipeptide may facilitate intramolecular electron or hydrogen transfer, potentially enhancing their combined antioxidant effect beyond the sum of their individual activities.

Caption: Antioxidant Mechanisms of Met-His.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

Met-His dipeptide

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Prepare a stock solution of Met-His in the same solvent. Create a series of dilutions to determine the IC₅₀ value. Prepare similar dilutions for the positive control.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the Met-His dilutions, positive control dilutions, or solvent (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the Met-His sample.

-

The IC₅₀ value is determined by plotting the scavenging activity against the concentration of Met-His and interpolating the concentration at which 50% scavenging is observed.

-

Application Notes and Protocols for the Quantitative Assay of Met-His in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine-Histidine (Met-His) is a dipeptide composed of the amino acids methionine and histidine.[1] While the precise biological roles of Met-His are still under investigation, related histidine-containing dipeptides, such as carnosine and anserine, are known to play significant roles in cellular defense mechanisms.[2][3][4][5] These dipeptides exhibit potent antioxidant properties and are involved in the detoxification of reactive carbonyl species, which are implicated in oxidative stress and the progression of various diseases. Given these functions, the quantitative analysis of Met-His in biological samples is of growing interest for understanding its potential role as a biomarker in health and disease, as well as for its therapeutic potential.

This document provides a comprehensive guide for the development and validation of a quantitative assay for Met-His in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Potential Signaling Pathway Involvement

While a specific signaling pathway for Met-His has not been fully elucidated, based on the known functions of similar histidine-containing dipeptides, it is hypothesized that Met-His may play a role in the cellular response to oxidative stress. This could involve the modulation of pathways that are sensitive to the cellular redox state. One such central pathway is the Keap1-Nrf2 signaling cascade, which is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes. It is plausible that Met-His, through its potential antioxidant and reactive species scavenging activities, could influence this pathway, thereby contributing to cellular protection.

References

- 1. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]

- 2. [Biological role of histidine-containing dipeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Biological role of histidine dipeptides in excitable tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-Met-His-OH in Protein-Peptide Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-His-OH (Methionyl-Histidine) serves as a valuable tool for investigating the intricacies of protein-peptide interactions. The unique properties of its constituent amino acids—methionine with its flexible, hydrophobic, and sulfur-containing side chain, and histidine with its aromatic imidazole (B134444) ring capable of hydrogen bonding, metal coordination, and protonation state changes near physiological pH—make this dipeptide a versatile probe. These characteristics allow it to participate in a variety of non-covalent interactions that are fundamental to molecular recognition in biological systems.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in studying protein-peptide binding events and offer detailed protocols for key experimental techniques.

Applications of this compound in Protein-Peptide Interaction Studies

The this compound dipeptide can be employed in a range of applications to elucidate the principles of molecular recognition:

-

Fragment-Based Drug Discovery: this compound can be used as a molecular fragment in screening campaigns to identify and characterize binding pockets on protein targets. The identification of even weak binding of this dipeptide can provide a starting point for the development of more potent and specific inhibitors or modulators.

-

Validation of Binding Sites: It can be used to validate predicted binding sites on a protein surface. If a computational model suggests a pocket that can accommodate methionine and histidine residues, this compound can be used as an experimental tool to confirm binding to that site.

-

Biophysical Characterization of Protein-Ligand Interactions: The dipeptide is an excellent candidate for biophysical assays to characterize the thermodynamics and kinetics of protein-peptide interactions. Such studies provide insights into the driving forces of binding, including enthalpy and entropy contributions.

-

Competitive Binding Assays: this compound can be utilized as a competitor to probe the binding of other ligands to a target protein. By observing the displacement of a known ligand by the dipeptide, researchers can gain information about the binding site and relative affinities.

-

Probing the Role of Methionine and Histidine in Molecular Recognition: As a model system, this compound allows for the systematic study of the contributions of methionine and histidine residues to binding affinity and specificity. This is particularly relevant for understanding the roles of these residues in protein-protein interaction interfaces.[1]

Data Presentation

Table 1: Thermodynamic Parameters of this compound Binding to Target Protein X as Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Value | Units |

| Association Constant (Ka) | 1.5 x 10⁴ | M⁻¹ |

| Dissociation Constant (Kd) | 67 | µM |

| Stoichiometry (n) | 1.05 | |

| Enthalpy Change (ΔH) | -8.2 | kcal/mol |

| Entropy Change (ΔS) | 4.5 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -5.6 | kcal/mol |

Table 2: Kinetic Parameters of this compound Binding to Target Protein Y as Determined by Surface Plasmon Resonance (SPR)

| Parameter | Value | Units |

| Association Rate Constant (ka) | 2.1 x 10³ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 1.4 x 10⁻² | s⁻¹ |

| Dissociation Constant (Kd) | 6.7 | µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction between this compound and a target protein.

Materials:

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments NanoITC)

-

This compound dipeptide

-

Purified target protein

-

Dialysis buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

-

Syringe for injection

-

Sample cell

Protocol:

-

Sample Preparation:

-

Dissolve this compound in the dialysis buffer to a concentration approximately 10-20 times higher than the expected Kd. A typical starting concentration is 1-2 mM.

-

Dialyze the target protein against the same dialysis buffer overnight at 4°C to ensure buffer matching.

-

Determine the accurate concentrations of both the protein and the dipeptide using a reliable method (e.g., UV-Vis spectroscopy for the protein, and accurate weighing for the dipeptide). A typical protein concentration in the cell is 10-100 µM.

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

-

Fill the reference cell with dialysis buffer.

-

-

Loading Samples:

-

Carefully load the target protein solution into the sample cell, avoiding the introduction of air bubbles.

-

Load the this compound solution into the injection syringe, again ensuring no air bubbles are present.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for any diffusion from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor surface in real-time.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd) of the interaction between this compound and a target protein.

Materials:

-

SPR instrument (e.g., Biacore, Reichert Technologies)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-